molecular formula C14H17NO3 B5488442 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid

Cat. No.: B5488442
M. Wt: 247.29 g/mol
InChI Key: CATUHMNQIVXVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid is an organic compound with the molecular formula C16H21NO3. This compound is characterized by the presence of a 4-oxo group and a 1,2,3,4-tetrahydronaphthalen-1-ylamino group attached to a butanoic acid backbone. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with a suitable 4-oxo acid derivative. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 4-oxo-4-chlorobutanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is typically the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted amines.

Scientific Research Applications

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATUHMNQIVXVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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